(3-Isopropoxyphenyl)methanol

Description

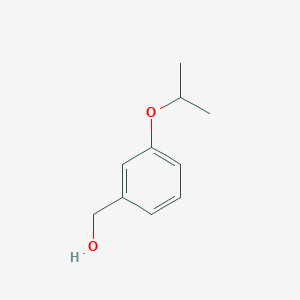

(3-Isopropoxyphenyl)methanol is a substituted benzyl alcohol derivative featuring an isopropoxy group (-OCH(CH₃)₂) at the 3-position of the benzene ring and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol (calculated from structural analysis).

Substituents like the isopropoxy group influence physicochemical properties, including solubility, boiling point, and reactivity. For instance, the bulky isopropoxy group may reduce water solubility compared to smaller substituents (e.g., methoxy) while enhancing lipophilicity . Safety and handling protocols for similar compounds emphasize precautions against inhalation, skin contact, and flammability, akin to methanol derivatives .

Properties

IUPAC Name |

(3-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGUAVWZSRINHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374800 | |

| Record name | 3-Isopropoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26066-15-9 | |

| Record name | 3-Isopropoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropoxyphenyl)methanol typically involves the etherification of phenol derivatives. One common method includes the reaction of 3-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-Isopropoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).

Major Products Formed

Oxidation: Aldehydes, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

(3-Isopropoxyphenyl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (3-Isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares (3-Isopropoxyphenyl)methanol with four structurally related compounds:

Physicochemical Properties

- Solubility: The isopropoxy group in the target compound likely reduces water solubility compared to smaller substituents like methoxy in (3-Methoxy-2-methylphenyl)methanol. However, the hydroxymethyl group may enhance polarity slightly . Tripropylene glycol (TPG), a non-aromatic polyol, exhibits full water solubility due to its multiple hydroxyl and ether groups, unlike aromatic alcohols .

- Boiling Point and Stability: Bulky substituents (e.g., phenylpropoxy in [3-(3-Phenylpropoxy)phenyl]methanol) increase molecular weight and boiling point but may reduce thermal stability due to steric hindrance .

- Reactivity: Benzyl alcohol derivatives typically undergo oxidation to form ketones or carboxylic acids. Electron-donating groups (e.g., methoxy) may slow oxidation compared to electron-withdrawing groups . The isopropoxy group in the target compound is less electron-donating than methoxy, which could moderate its oxidation rate relative to (3-Methoxy-2-methylphenyl)methanol .

Biological Activity

(3-Isopropoxyphenyl)methanol, also known by its CAS number 1823335-34-7, has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antioxidant, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxymethyl group and an isopropoxy group attached to a phenyl ring. This arrangement influences its interactions with biological targets, enhancing its potential activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| CAS Number | 1823335-34-7 |

| IUPAC Name | This compound |

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxymethyl and isopropoxy groups may contribute to radical scavenging abilities. In vitro studies have shown that such compounds can reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage-related diseases.

Case Study: Antioxidant Efficacy in Cellular Models

A study investigated the antioxidant effects of this compound on human fibroblasts exposed to oxidative stress. Results showed a significant reduction in reactive oxygen species (ROS) levels, supporting its potential as an antioxidant agent.

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These minimum inhibitory concentrations (MIC) are comparable to standard antimicrobial agents, indicating the compound's potential as a natural antimicrobial agent.

Case Study: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against a panel of pathogens. The results indicated that it inhibited bacterial growth effectively, particularly in Gram-positive bacteria.

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in animal models of inflammation, indicating a potential therapeutic role in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The hydroxymethyl group may facilitate hydrogen bonding with target proteins or enzymes, while the isopropoxy group could enhance lipophilicity, aiding membrane penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.